REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][CH2:11][N:12]([CH2:22][CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)(=[O:15])=[O:14])=[C:5]([F:29])[CH:4]=1)#[N:2].ClCC1NC=NC=1.Cl.[H-].[Na+].Cl[CH2:41][C:42]1[N:46]([CH3:47])[CH:45]=[N:44][CH:43]=1>CN(C=O)C.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH2:41][C:42]2[N:46]([CH3:47])[CH:45]=[N:44][CH:43]=2)[CH2:10][CH2:11][N:12]([CH2:22][CH:23]2[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)[S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)(=[O:15])=[O:14])=[C:5]([F:29])[CH:4]=1)#[N:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-(2-(4-Cyano-2-fluorophenylamino)ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NCCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=CN=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NCCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=CN=CN1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. from 2-3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Upon quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with brine (approximately 1 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extractions
|
Type
|
WASH
|
Details
|
washed with 5% NaHCO3 (×3), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)N(CCN(S(=O)(=O)C1=NC=CC=C1)CC1CCCCC1)CC1=CN=CN1C)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |